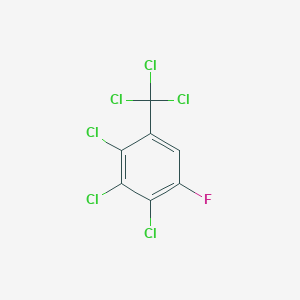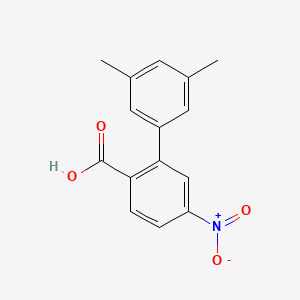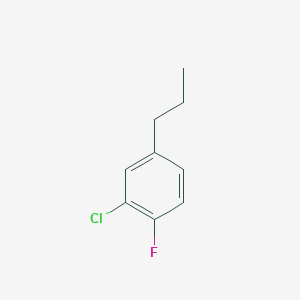
2-Chloro-1-fluoro-4-propylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-fluoro-4-propylbenzene: is an organic compound with the molecular formula C9H10ClF . It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorine atom at the first position, and a propyl group at the fourth position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-4-propylbenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Friedel-Crafts Acylation: The benzene ring undergoes acylation with propanoyl chloride in the presence of aluminum chloride (AlCl3) to form 4-propylbenzoyl chloride.
Clemmensen Reduction: The acyl group is then reduced to a propyl group using zinc amalgam and hydrochloric acid.
Halogenation: The resulting 4-propylbenzene is then subjected to halogenation with chlorine and fluorine to introduce the chlorine and fluorine atoms at the desired positions
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
2-Chloro-1-fluoro-4-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The propyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction: The compound can undergo reduction reactions to modify the substituents on the benzene ring.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Sulfur trioxide (SO3) and sulfuric acid (H2SO4) are used for sulfonation.
Halogenation: Chlorine (Cl2) and fluorine (F2) in the presence of catalysts like iron(III) chloride (FeCl3) are used for halogenation
Major Products Formed
Nitration: 2-Chloro-1-fluoro-4-nitropropylbenzene
Sulfonation: 2-Chloro-1-fluoro-4-propylbenzenesulfonic acid
Oxidation: 2-Chloro-1-fluoro-4-propylbenzoic acid
科学研究应用
2-Chloro-1-fluoro-4-propylbenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Chloro-1-fluoro-4-propylbenzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms (chlorine and fluorine) and the propyl group on the benzene ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to changes in the biological activity and properties of the compound .
相似化合物的比较
Similar Compounds
- 2-Chloro-1-fluoro-4-methylbenzene
- 2-Chloro-1-fluoro-4-ethylbenzene
- 2-Chloro-1-fluoro-4-butylbenzene
Uniqueness
2-Chloro-1-fluoro-4-propylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both chlorine and fluorine atoms, along with the propyl group, imparts distinct chemical and physical properties to the compound. This uniqueness makes it valuable for specific applications in research and industry .
属性
IUPAC Name |
2-chloro-1-fluoro-4-propylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEULQJMJPKRRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2,2-Trifluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6321570.png)
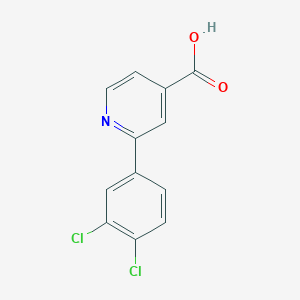
![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6321583.png)
![9-Benzyl-9-aza-bicyclo[3.3.1]non-3-ylamine dihydrochloride](/img/structure/B6321586.png)
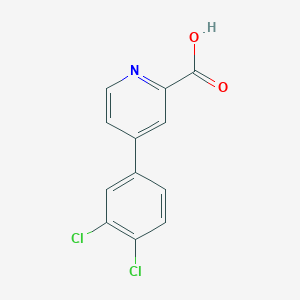
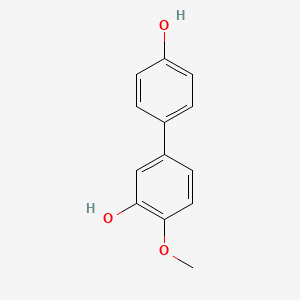
![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)
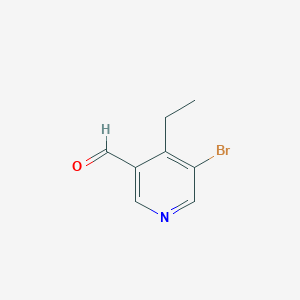
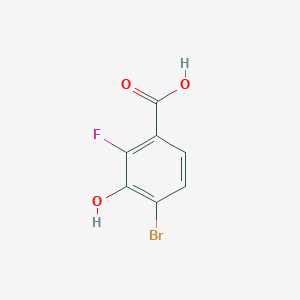
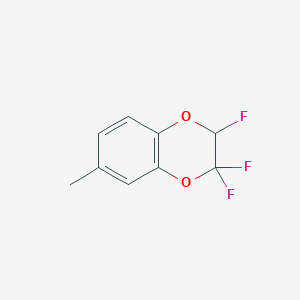
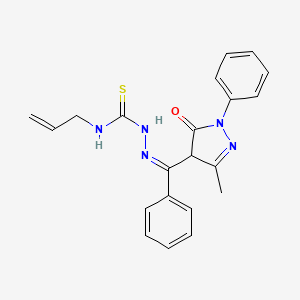
![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)
